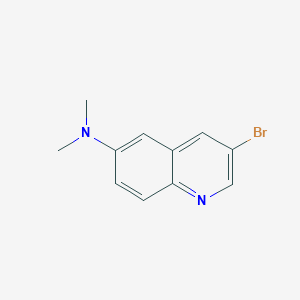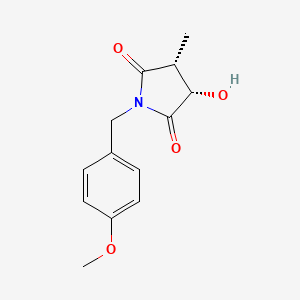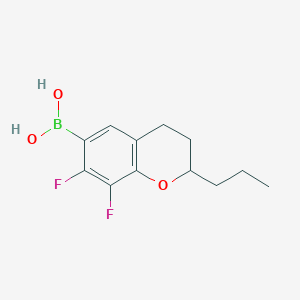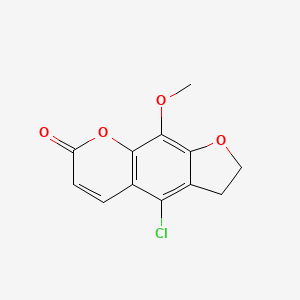
4-Chloro-9-methoxy-2,3-dihydro-7H-furo(3,2-g)chromen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one is a synthetic organic compound belonging to the furochromone family. This compound is characterized by its fused ring structure, which includes a furan ring and a chromone moiety. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-hydroxyacetophenone with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired furochromone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one.
化学反应分析
Types of Reactions
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced furochromone derivatives.
Substitution: Amino or thio-substituted furochromone derivatives.
科学研究应用
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Chloro-2H-furo[3,2-g]chromen-7(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
9-Methoxy-2H-furo[3,2-g]chromen-7(3H)-one: Lacks the chloro group, which may influence its substitution reactions and overall properties.
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one derivatives: Various derivatives with different substituents can exhibit unique properties and activities.
Uniqueness
4-Chloro-9-methoxy-2H-furo[3,2-g]chromen-7(3H)-one is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.
属性
CAS 编号 |
7471-75-2 |
|---|---|
分子式 |
C12H9ClO4 |
分子量 |
252.65 g/mol |
IUPAC 名称 |
4-chloro-9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H9ClO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-3H,4-5H2,1H3 |
InChI 键 |
MCYRRAOHRJTPAN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C3=C1OC(=O)C=C3)Cl)CCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


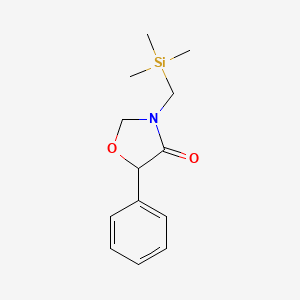
![2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11862550.png)

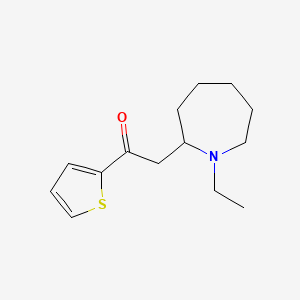

![2-Methyl-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11862565.png)
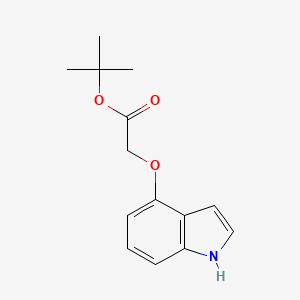
![7-(Trifluoromethyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11862574.png)
